2,2'-联吡啶-3,3'-二碳腈

描述

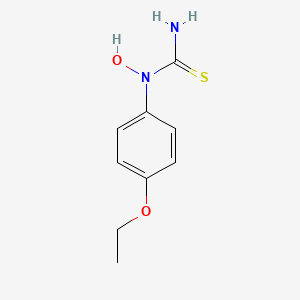

“2,2’-Bipyridine-3,3’-dicarbonitrile” is a chemical compound with the CAS Number: 136869-49-3 . It has a molecular weight of 206.21 and its IUPAC name is 2,2’-bipyridine-3,3’-dicarbonitrile . It is a bidentate ligand, forming complexes with many transition metals .

Molecular Structure Analysis

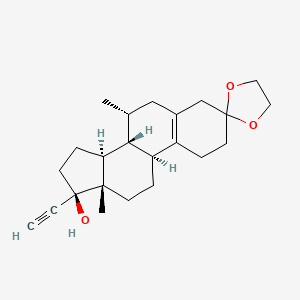

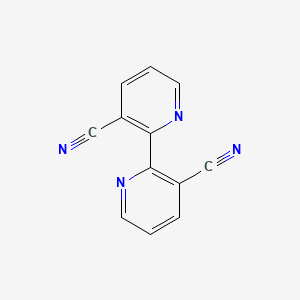

The molecular structure of 2,2’-Bipyridine-3,3’-dicarbonitrile consists of a bipyridine core with two cyano groups attached at the 3,3’ positions . The InChI code for the compound is 1S/C12H6N4/c13-7-9-3-1-5-15-11(9)12-10(8-14)4-2-6-16-12/h1-6H .

Chemical Reactions Analysis

2,2’-Bipyridine-3,3’-dicarbonitrile, like other bipyridines, is known to form complexes with various transition metals . For instance, it has been reported that Co (II) and Ni (II) salts react with 2,2’-bipyridine-5,5’-dicarboxylic acid in aqueous solution to provide mononuclear complexes .

Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’-Bipyridine-3,3’-dicarbonitrile include a density of 1.3±0.1 g/cm³, a boiling point of 447.0±45.0 °C at 760 mmHg, and a flash point of 144.1±13.9 °C . It has 4 hydrogen bond acceptors, 0 hydrogen bond donors, and 3 freely rotating bonds .

科研应用

药物化学和生物应用:

- 结构类似于2,2'-联吡啶-3,3'-二碳腈的2-氨基吡啶-3,5-二碳腈化合物在培养细胞中显示出对朊蛋白复制的有希望的活性,表明在朊蛋白病治疗中可能有应用 (May et al., 2007)。

- 合成了各种2,2'-联吡啶-3,3'-二碳腈的衍生物,具有在制药和生物学中应用的潜力,例如在合成具有胆碱能和神经保护性质的多效药物方面,可能有助于治疗阿尔茨海默病和神经血管疾病 (Samadi et al., 2010)。

晶体学和材料科学:

- 对[2,2'-联吡啶]二碳腈和[1,10-邻菲啰啉]二碳腈的异构体的结晶研究,包括三维和二维结构之间的比较,提供了关于分子组织和分子间相互作用的见解,这对于材料科学和纳米技术至关重要 (Peter et al., 2017)。

有机合成:

- 通过多组分反应合成了2,2'-联吡啶-3,3'-二碳腈衍生物,表明其在有机合成中的实用性,可以高效地产生复杂分子 (Thirumurugan & Perumal, 2009)。

配位化学:

- 研究了涉及联吡啶二碳腈与钼和钨等金属形成的配合物,突出了2,2'-联吡啶-3,3'-二碳腈在有机金属化合物合成中的重要性,这些化合物在催化和材料科学中具有应用 (Baxter & Connor, 1988)。

传感和检测应用:

- 一项研究描述了基于乙烯吡咯烯端基联吡啶的比例荧光探针,用于在水性生理条件下对Zn2+进行视觉检测,展示了2,2'-联吡啶-3,3'-二碳腈衍生物在开发选择性传感器方面的潜力 (Ajayaghosh et al., 2005)。

Safety And Hazards

Safety data sheets suggest that 2,2’-Bipyridine-3,3’-dicarbonitrile can be harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear personal protective equipment/face protection, avoid dust formation, use only under a chemical fume hood, and avoid breathing dust, vapor, mist, or gas .

未来方向

性质

IUPAC Name |

2-(3-cyanopyridin-2-yl)pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6N4/c13-7-9-3-1-5-15-11(9)12-10(8-14)4-2-6-16-12/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJKQATMWMIMXAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(N=C1)C2=C(C=CC=N2)C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674424 | |

| Record name | [2,2'-Bipyridine]-3,3'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2'-Bipyridine-3,3'-dicarbonitrile | |

CAS RN |

136869-49-3 | |

| Record name | [2,2'-Bipyridine]-3,3'-dicarbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674424 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。

![Hexahydropyrido[2,1-c][1,4]oxazin-9(6H)-one](/img/structure/B588192.png)

![2-[2-(Acetyloxy)-6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl]-1-cyclopropyl-2-(4-fluorophenyl)ethanone Hydrochloride](/img/structure/B588193.png)